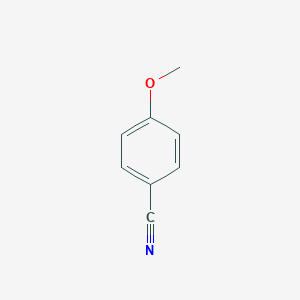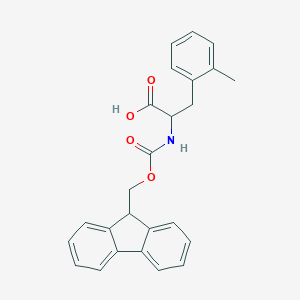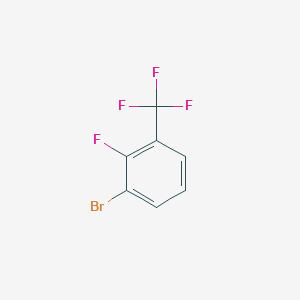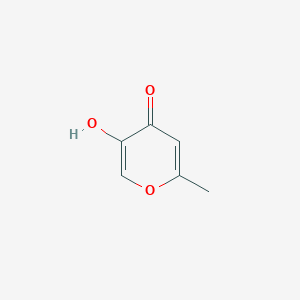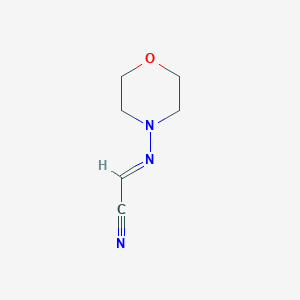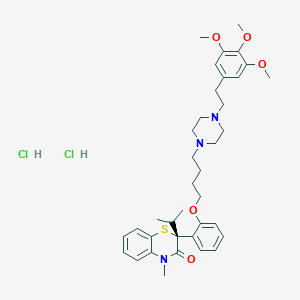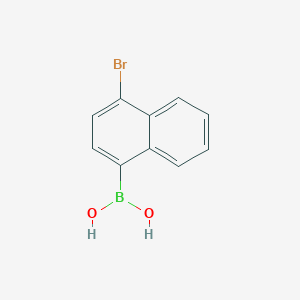
(4-溴萘-1-基)硼酸
描述
(4-Bromonaphthalen-1-yl)boronic acid is an organic compound with the molecular formula C10H8BBrO2 and a molecular weight of 250.88 g/mol . It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a bromonaphthalene moiety. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds .
科学研究应用
(4-Bromonaphthalen-1-yl)boronic acid has numerous applications in scientific research:
作用机制
Target of Action
4-Bromo-1-naphthaleneboronic acid, also known as (4-Bromonaphthalen-1-yl)boronic acid, is primarily used as a reactant in various chemical reactions .
Mode of Action
The compound is known to participate in Suzuki-Miyaura coupling reactions . In these reactions, it acts as an organoboron reagent, which is transferred from boron to palladium in a process known as transmetalation . This reaction is a key step in the formation of carbon-carbon bonds, which are fundamental in organic chemistry .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which 4-Bromo-1-naphthaleneboronic acid participates, is a part of a broader set of reactions known as palladium-catalyzed cross-coupling reactions . These reactions are widely used in organic synthesis for the construction of complex organic compounds .
Pharmacokinetics
As a boronic acid, it is expected to have certain characteristics such as stability under physiological conditions and the ability to form reversible covalent bonds with diols, including the hydroxyl groups of sugars .
Result of Action
The primary result of the action of 4-Bromo-1-naphthaleneboronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and materials for organic electronics .
Action Environment
The efficacy and stability of 4-Bromo-1-naphthaleneboronic acid, like many other chemical compounds, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals . .
准备方法
Synthetic Routes and Reaction Conditions
(4-Bromonaphthalen-1-yl)boronic acid can be synthesized through various methods. One common approach involves the bromination of naphthalene followed by borylation. The bromination step typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The subsequent borylation can be achieved using a palladium-catalyzed reaction with bis(pinacolato)diboron in the presence of a base such as potassium acetate .
Industrial Production Methods
Industrial production of (4-Bromonaphthalen-1-yl)boronic acid often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .
化学反应分析
Types of Reactions
(4-Bromonaphthalen-1-yl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The compound can also participate in oxidative cross-coupling reactions and the formation of ethynylarylboronates .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidative Cross-Coupling: Copper catalyst, oxidant (e.g., oxygen or air), and a suitable base.
Ethynylarylboronates Formation: Microwave-assisted synthesis with appropriate reagents.
Major Products Formed
The major products formed from these reactions include various substituted naphthalenes and other aromatic compounds, depending on the specific reactants used in the coupling reactions .
相似化合物的比较
(4-Bromonaphthalen-1-yl)boronic acid can be compared with other boronic acids, such as:
Phenylboronic Acid: Similar in reactivity but lacks the bromonaphthalene moiety, making it less versatile for certain applications.
4-Bromophenylboronic Acid: Similar in structure but with a phenyl group instead of a naphthalene group, affecting its reactivity and applications.
Naphthalene-1-boronic Acid: Lacks the bromine substituent, which can influence its reactivity in coupling reactions.
The uniqueness of (4-Bromonaphthalen-1-yl)boronic acid lies in its combination of the bromonaphthalene moiety and the boronic acid group, providing distinct reactivity and versatility in various synthetic applications .
属性
IUPAC Name |
(4-bromonaphthalen-1-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BBrO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKOMUVRCPKTFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629661 | |
| Record name | (4-Bromonaphthalen-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145965-14-6 | |
| Record name | (4-Bromonaphthalen-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1-naphthaleneboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


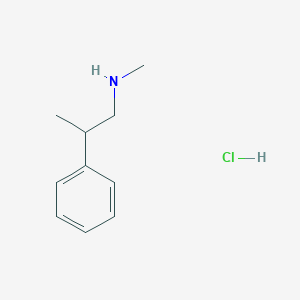
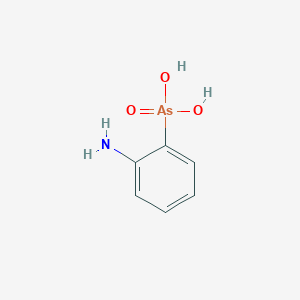
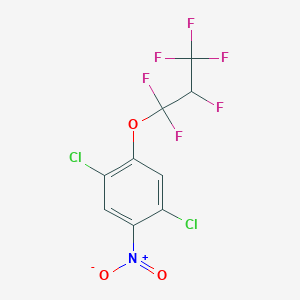
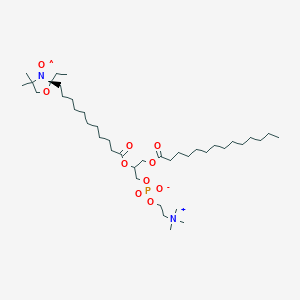

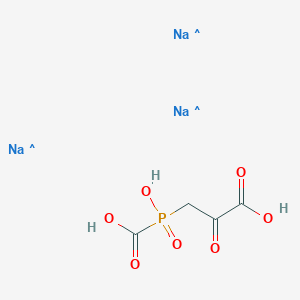
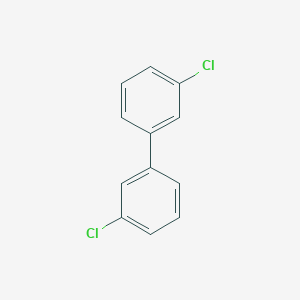
![3,5-Dimethyl 2H-Furo[2,3-c]pyran-2-one](/img/structure/B134846.png)
